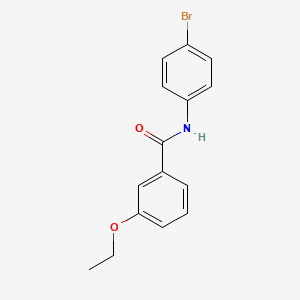

N-(4-bromophenyl)-3-ethoxybenzamide

Description

N-(4-Bromophenyl)-3-ethoxybenzamide is a benzamide derivative characterized by a 3-ethoxy-substituted benzoyl group linked to a 4-bromophenyl amine moiety. This compound is of interest in medicinal chemistry and materials science due to its structural versatility, which allows for modifications to optimize pharmacological or physical properties.

Properties

IUPAC Name |

N-(4-bromophenyl)-3-ethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNO2/c1-2-19-14-5-3-4-11(10-14)15(18)17-13-8-6-12(16)7-9-13/h3-10H,2H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIIMPNKBFFPYLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-3-ethoxybenzamide typically involves the reaction of 4-bromoaniline with 3-ethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-3-ethoxybenzamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents.

Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride are used for oxidation and reduction, respectively.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions include various substituted benzamides, biaryl compounds, and other derivatives with modified functional groups .

Scientific Research Applications

N-(4-bromophenyl)-3-ethoxybenzamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-3-ethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context of its use .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide (Compound A): Features three methoxy groups at positions 3, 4, and 5 on the benzamide ring. The increased electron-donating capacity of methoxy groups enhances hydrogen bonding (N–H···O chains in crystal packing) and may improve solubility compared to the mono-ethoxy derivative .

- 4-(Benzyloxy)-N-(4-chlorophenyl)-3-ethoxybenzamide (Compound B): Substitutes the bromine in the target compound with chlorine and adds a benzyloxy group at position 4.

Aromatic System Modifications

- N-(4-Bromophenyl)quinoline-2-carboxamide (Compound C): Replaces the benzamide ring with a quinoline system. The extended π-conjugation enhances π-π stacking interactions but may reduce solubility due to increased hydrophobicity. Microwave synthesis (150°C, 800 W) achieves higher yields compared to traditional methods .

- N-(4-Bromophenyl)naphthalene-2-carboxamide (Compound D) : Utilizes a naphthalene core, further increasing hydrophobicity and rigidity. Such modifications are common in anticancer agents to improve DNA intercalation .

Functional Group Comparisons

Halogen Substituents

- 4-Chlorophenyl vs. 4-Bromophenyl : Bromine’s higher atomic radius and polarizability enhance halogen bonding, a critical interaction in protein-ligand binding. For example, Compound B (4-chlorophenyl) shows weaker halogen bonding than the target compound .

- 4-Bromo-N-(3-ethynylphenyl)-2-fluorobenzamide (Compound E) : Incorporates fluorine at position 2 and an ethynyl group on the aniline ring. Fluorine’s electronegativity increases metabolic stability, while the ethynyl group enables click chemistry modifications .

Bioisosteric Replacements

- Triazole Chalcone Derivatives (Compound F) : Replace the ethoxy group with a 1,2,3-triazole-linked chalcone moiety. These derivatives exhibit kinase inhibitory activity (IC50 values in µM range), highlighting the importance of heterocyclic appendages in biological targeting .

Q & A

Q. How to validate enzymatic inhibition mechanisms proposed for this compound?

- Methodological Answer :

- Kinetic Studies : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition.

- Docking Simulations : Use AutoDock Vina to predict binding poses in enzyme active sites, followed by mutagenesis to test critical residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.